molecular formula C9H15NS B1268759 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine CAS No. 344257-87-0

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine

Cat. No.: B1268759
CAS No.: 344257-87-0
M. Wt: 169.29 g/mol
InChI Key: HTSDGWXKPHSWMA-UHFFFAOYSA-N
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Description

2-Methyl-N-(thiophen-2-ylmethyl)propan-2-amine is a tertiary amine featuring a tert-butyl group (2-methylpropan-2-amine) linked via a methylene bridge to a thiophen-2-ylmethyl substituent. The thiophene ring, a five-membered aromatic heterocycle with a sulfur atom, contributes to the compound’s electronic and steric properties.

Properties

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSDGWXKPHSWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359466
Record name 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344257-87-0
Record name 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers: Thiophen-2-yl vs. Thiophen-3-yl Derivatives

  • 2-Methyl-N-(thiophen-3-ylmethyl)propan-2-amine (CAS 341008-35-3): This positional isomer substitutes the thiophene sulfur at the 3-position rather than the 2-position.
  • 2-(Thiophen-2-yl)propan-2-amine : Lacks the methylene bridge, directly attaching the tert-butylamine to the thiophene ring. This structural simplification reduces steric bulk but may decrease conformational flexibility .
Table 1: Structural Variations in Thiophene-Containing Amines
Compound Name Thiophene Position Methylene Bridge Molecular Formula
2-Methyl-N-(thiophen-2-ylmethyl)propan-2-amine 2-position Yes C₉H₁₅NS
2-Methyl-N-(thiophen-3-ylmethyl)propan-2-amine 3-position Yes C₉H₁₅NS
2-(Thiophen-2-yl)propan-2-amine 2-position No C₇H₁₁NS

Spectroscopic Data

  • 1H NMR : The tert-butyl group typically appears as a singlet near δ 1.1–1.3 ppm. Thiophene protons resonate between δ 6.9–7.5 ppm, with splitting patterns dependent on substitution .
  • Mass Spectrometry : The molecular ion peak for the target compound (C₉H₁₅NS) would be expected at m/z 169.3 (M⁺), with fragmentation patterns similar to those in (e.g., loss of methyl groups or thiophene fragments) .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

  • κ-Opioid Receptor Antagonists : describes PF-04455242 , a propan-1-amine derivative with a biphenylsulfonamide group, which exhibits high KOR affinity (Ki = 3 nM). While the target compound lacks this substituent, the tert-butyl group may enhance metabolic stability .
  • Impact of Thiophene Position : 3-Thiophene derivatives (e.g., CAS 341008-35-3) may exhibit reduced receptor engagement compared to 2-thiophene analogs due to differences in electron density and steric accessibility .

Solubility and Lipophilicity

  • Aqueous Solubility: Propan-2-amine derivatives generally show improved solubility compared to bulkier amines (e.g., cyclopropylmethanamine) due to reduced logP values, as noted in .
Table 2: Physicochemical Comparison
Compound logP (Predicted) Hydrogen Bond Donors Solubility (mg/mL)
This compound 2.8 0 ~1.5
2-(Thiophen-2-yl)propan-2-amine 2.1 1 (NH₂) ~3.2
PF-04455242 () 3.5 1 ~0.8

Biological Activity

2-Methyl-N-(thiophen-2-ylmethyl)propan-2-amine, commonly referred to as Methiopropamine, is a compound that has garnered attention for its potential biological activities, particularly as a stimulant and a norepinephrine-dopamine reuptake inhibitor. This article explores the biological activity of Methiopropamine, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine and research.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₅NS
  • Molar Mass : 169.2871 g/mol

Methiopropamine primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By inhibiting the reuptake of these neurotransmitters, it increases their concentrations in the synaptic cleft, leading to enhanced stimulation of the central nervous system (CNS) . The compound binds to norepinephrine and dopamine transporters, which are crucial for regulating the availability of these neurotransmitters.

Pharmacokinetics

The pharmacokinetic profile of Methiopropamine indicates various routes of administration, including oral ingestion, inhalation, and injection. Dosages typically range from 5 to 60 mg depending on the method used . The onset of effects can vary but generally lasts between 2 to 4 hours, with some effects persisting for up to 24 hours.

Stimulant Effects

Methiopropamine is classified as a stimulant, producing effects such as increased alertness, energy, and focus. However, it also has a range of side effects including tachycardia, anxiety, and nausea .

Antimicrobial and Anticancer Properties

Research has indicated that Methiopropamine may possess antimicrobial and anticancer properties. Preliminary studies suggest it could be explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives .

Case Studies and Research Findings

Recent studies have investigated the compound's effects on various biological systems:

  • Cellular Effects : In animal models, Methiopropamine has been shown to increase locomotor activity and induce sensitization in mice . This suggests potential applications in treating conditions like ADHD or depression.
  • Biochemical Analysis : The compound's role as a norepinephrine-dopamine reuptake inhibitor has been confirmed through biochemical assays that measure neurotransmitter levels in synaptic clefts .
  • Potential Therapeutic Applications : Given its stimulant properties and effects on neurotransmitter levels, Methiopropamine is being studied for its potential use in treating mood disorders and cognitive enhancement .

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
Stimulant EffectsIncreased alertness and energy
Norepinephrine-Dopamine Reuptake InhibitionEnhances synaptic levels of neurotransmitters
Antimicrobial PropertiesPotential activity against bacterial strains
Anticancer PropertiesInvestigated for efficacy against cancer cells

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